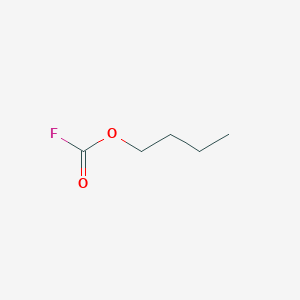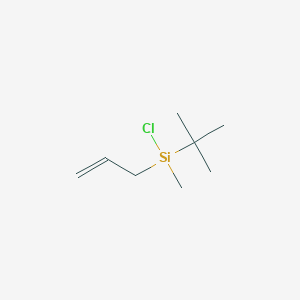![molecular formula C12H18O B14249602 7-Oxabicyclo[4.1.0]heptane, 1-(1-hexynyl)- CAS No. 233595-51-2](/img/structure/B14249602.png)
7-Oxabicyclo[4.1.0]heptane, 1-(1-hexynyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Oxabicyclo[410]heptane, 1-(1-hexynyl)- is a complex organic compound with a unique bicyclic structure This compound is characterized by the presence of an oxirane ring fused to a cyclohexane ring, with a hexynyl group attached to the structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Oxabicyclo[4.1.0]heptane, 1-(1-hexynyl)- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclohexene oxide with an alkyne in the presence of a suitable catalyst. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like palladium on carbon (Pd/C) to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate advanced purification techniques such as distillation and chromatography to ensure the quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
7-Oxabicyclo[4.1.0]heptane, 1-(1-hexynyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides and other oxygenated derivatives.
Reduction: Reduction reactions can convert the oxirane ring to a diol.
Substitution: The hexynyl group can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium azide (NaN3) and potassium cyanide (KCN) can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include epoxides, diols, and substituted derivatives, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
7-Oxabicyclo[4.1.0]heptane, 1-(1-hexynyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism by which 7-Oxabicyclo[4.1.0]heptane, 1-(1-hexynyl)- exerts its effects involves the interaction with specific molecular targets and pathways. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity can lead to the inhibition of enzyme activity or the modification of cellular signaling pathways, depending on the context of its use.
Comparación Con Compuestos Similares
Similar Compounds
7-Oxabicyclo[4.1.0]heptane: A simpler analog without the hexynyl group.
Cyclohexene oxide: Lacks the bicyclic structure but shares the oxirane ring.
Limonene oxide: Contains a similar oxirane ring but with a different carbon skeleton.
Uniqueness
The presence of the hexynyl group in 7-Oxabicyclo[4.1.0]heptane, 1-(1-hexynyl)- imparts unique reactivity and potential for functionalization compared to its analogs. This makes it a valuable compound for specialized applications in synthetic chemistry and materials science.
Propiedades
Número CAS |
233595-51-2 |
|---|---|
Fórmula molecular |
C12H18O |
Peso molecular |
178.27 g/mol |
Nombre IUPAC |
1-hex-1-ynyl-7-oxabicyclo[4.1.0]heptane |
InChI |
InChI=1S/C12H18O/c1-2-3-4-6-9-12-10-7-5-8-11(12)13-12/h11H,2-5,7-8,10H2,1H3 |
Clave InChI |
PGFKQWUAGZKRAO-UHFFFAOYSA-N |
SMILES canónico |
CCCCC#CC12CCCCC1O2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


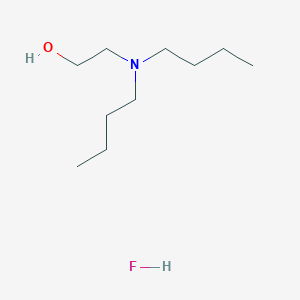

![2,2,2-trifluoro-N-methyl-N-(2-oxa-7-azaspiro[3.4]octan-5-yl)acetamide](/img/structure/B14249536.png)
![11-{Pentakis[(4-methoxyphenyl)ethynyl]phenoxy}undecan-1-ol](/img/structure/B14249537.png)
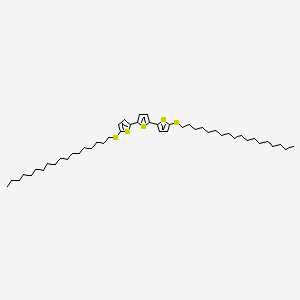
![3H-Pyrazolo[3,4-c]isoquinoline, 3-(phenylmethoxy)-](/img/structure/B14249544.png)
![N-[4-[2-Methyl-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]acetamide](/img/structure/B14249552.png)
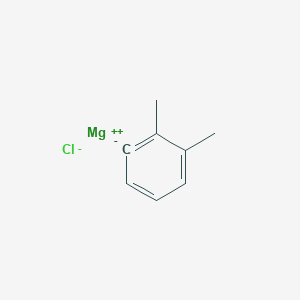
![4-[2-Ethyl-4-(3-ethylphenyl)-1,3-thiazol-5-yl]-2-fluoropyridine](/img/structure/B14249568.png)
![4-({1-[2-(Ethyl{4-[(E)-(4-nitrophenyl)diazenyl]phenyl}amino)ethyl]-2,3,4,5,6-pentafluorocyclohexa-2,4-dien-1-yl}oxy)-4-oxobutanoate](/img/structure/B14249569.png)
![4-({Hydroxy[(naphthalen-1-yl)oxy]phosphoryl}oxy)butanoic acid](/img/structure/B14249584.png)

